molecular formula C30H29ClN2O4 B11202294 2-(4-chlorophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate

2-(4-chlorophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate

Cat. No.: B11202294
M. Wt: 517.0 g/mol
InChI Key: QULLSUSJKYRCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate typically involves multiple steps. One common approach is the reaction of 4-chlorobenzoyl chloride with tryptophan in the presence of a base to form an intermediate. This intermediate is then reacted with 4-tert-butylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is unique due to its specific combination of functional groups and aromatic structures. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C30H29ClN2O4

Molecular Weight

517.0 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C30H29ClN2O4/c1-30(2,3)22-12-8-20(9-13-22)28(35)33-26(16-21-17-32-25-7-5-4-6-24(21)25)29(36)37-18-27(34)19-10-14-23(31)15-11-19/h4-15,17,26,32H,16,18H2,1-3H3,(H,33,35)

InChI Key

QULLSUSJKYRCIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.